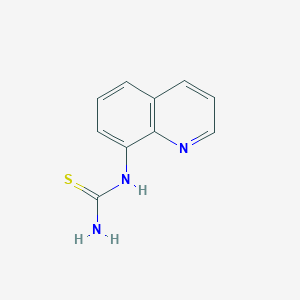

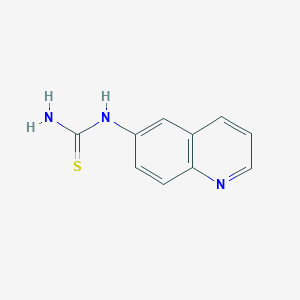

N-(8-quinolinyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Catalytic Enantioselective Petasis-Type Reaction

The study of catalytic enantioselective Petasis-type reactions catalyzed by a newly designed thiourea catalyst has shown that this catalyst can effectively activate organoboronic acids. This activation allows for the enantioselective transformation of quinolines at low temperatures, achieving a high degree of stereocontrol when combined with H2O and NaHCO3 as additives .

Synthesis and Molecular Docking of Quinolinyl Thioureas

A series of novel quinolinyl thiourea analogues were synthesized, with the compound N-(quinolin-3-ylcarbamothioyl)hexanamide showing significant inhibitory effects on mushroom tyrosinase, surpassing the reference compound Kojic acid. Molecular docking studies indicated a strong estimated free energy of binding, and kinetic analysis suggested non-competitive inhibition of tyrosinase by this compound .

Antimycobacterial Properties of Quinoline Derivatives

Quinoline derivatives with triazolo, ureido, and thioureido substituents were synthesized and evaluated for their antimycobacterial properties. Compounds showed high inhibition rates against Mycobacterium tuberculosis, with molecular docking calculations suggesting that hydrogen bonding and electrostatic interactions with ATP-synthase of M. tuberculosis could be responsible for the observed effects .

Fluoride Receptor Analysis

A quinoline-based tripodal thiourea was synthesized and found to exclusively bind fluoride anion in DMSO. The receptor forms 1:1 and 1:2 complexes with fluoride, with binding constants determined by 1H NMR. Theoretical calculations supported the formation of these complexes, indicating specific interactions with NH binding sites and secondary +NH binding sites within the tripodal pocket .

Structure Elucidation and DNA Binding Studies

A new quinolinyl-thiourea hybrid was synthesized and characterized through spectro-elemental characterizations and single-crystal X-ray analysis. Hirshfeld surface analysis revealed weak intermolecular interactions and intramolecular H-bonds. The compound showed potential anticancer properties through DNA binding studies, with molecular docking and UV-visible spectroscopy suggesting a mixed binding mode with DNA .

Urease Inhibition by Quinolone-Based Thioureas

Thiazolidinone and N,N-disubstituted thioureas based on quinolone moiety were synthesized and evaluated for urease inhibition. The compounds exhibited moderate to good inhibitory effects, with the N-methyl quinolonyl moiety being identified as the most potent inhibitor. Molecular docking analysis showed good protein-ligand interaction profiles against the urease target .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

N-(8-quinolinyl)thiourea derivatives and their metal complexes exhibit notable antibacterial properties. Specifically, 8-Hydroxyquinoline derivative and its metal complexes (Zn(II), Cu(II), Ni(II), Co(II)) synthesized from 8-hydroxyquinoline and thiourea demonstrated significant antibacterial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomona aeruginosa, and C.tropicalis (Abuthahir et al., 2014).

Chemosensing and Molecular Docking

This compound compounds have been utilized in chemosensing and molecular docking studies. Acylthiourea derivatives, for instance, have shown promising results in fluorescence emission studies and in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities through molecular docking studies. These compounds also exhibited good antioxidant activity (Kalaiyarasi et al., 2019).

Catalytic Applications

This compound has been applied in catalytic processes. A newly designed thiourea catalyst was utilized to activate organoboronic acids, facilitating the enantioselective Petasis transformation of quinolines even at low temperatures, achieving a high degree of stereocontrol (Yamaoka et al., 2007).

Synthesis of Complex Compounds

The compound has played a crucial role in the synthesis of complex organic structures. For example, quinazolin-4-ylidenethioureas were synthesized in a one-pot reaction, indicating the versatility of this compound in complex chemical reactions and its potential in the field of synthetic chemistry (Fathalla et al., 2001).

Wirkmechanismus

Mode of Action

Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific interactions of N-(8-quinolinyl)thiourea with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiourea and its derivatives have been shown to have diverse biological applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the diverse biological applications of thiourea derivatives, it is likely that this compound has multiple effects at the molecular and cellular levels

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

quinolin-8-ylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTWSXFODBCVFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363210 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104222-20-0 |

Source

|

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![2-(2-hydroxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-3-furohydrazide](/img/structure/B1300577.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)